

Application Note: Quantification of Fructose 1-Phosphate by LC-MS/MS

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Compound of Interest

Compound Name: *Fructose 1-phosphate*

Cat. No.: *B091348*

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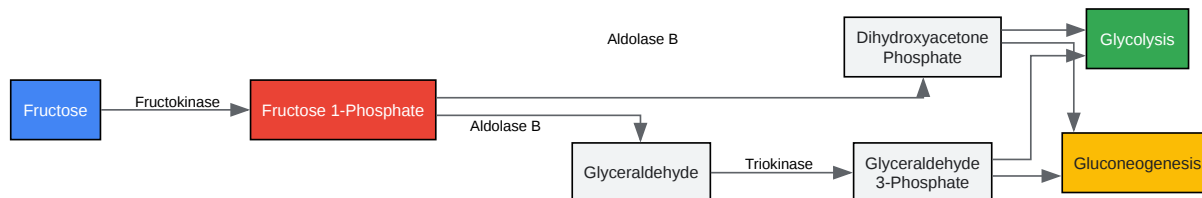
Introduction

Fructose 1-phosphate (F1P) is a key intermediate in fructose metabolism, primarily occurring in the liver, small intestine, and kidneys.[1] The phosphorylation of fructose to F1P is catalyzed by the enzyme fructokinase.[2][3] Dysregulation of fructose metabolism and the accumulation of F1P are associated with various metabolic disorders, including hereditary fructose intolerance, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[4] Accurate quantification of F1P in biological matrices is therefore crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions.

This application note provides a detailed protocol for the sensitive and specific quantification of **fructose 1-phosphate** in various biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of this polar metabolite, coupled with tandem mass spectrometry for selective detection.

Fructose Metabolism Signaling Pathway

The metabolism of fructose is a critical pathway that interfaces with glycolysis and gluconeogenesis. The initial step involves the phosphorylation of fructose to **fructose 1-phosphate**, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These can then enter the glycolytic or gluconeogenic pathways.

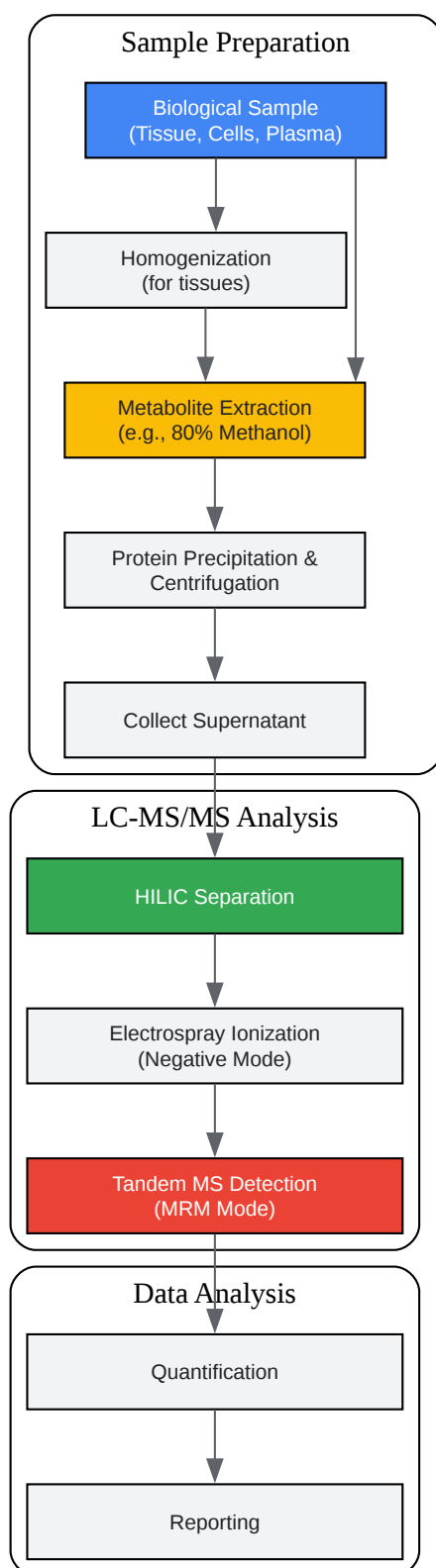


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Fructose Metabolism Pathway

Experimental Workflow

The overall experimental workflow for the quantification of **fructose 1-phosphate** by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.



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LC-MS/MS Workflow for F1P

Experimental Protocols

Sample Preparation

1. Tissue Samples (e.g., Liver)

- Weigh approximately 50 mg of frozen tissue.
- Add 1 mL of ice-cold 80% methanol.
- Homogenize the tissue using a bead beater or other appropriate homogenizer.
- Incubate on ice for 15 minutes to allow for protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[\[5\]](#)
- Collect the supernatant and transfer to a new tube.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase.

2. Adherent Cells

- Aspirate the cell culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 80% methanol to the culture dish.[\[5\]](#)
- Scrape the cells and collect the cell suspension in a microcentrifuge tube.
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant for analysis.

3. Plasma/Serum

- To 50 μ L of plasma or serum, add 200 μ L of ice-cold methanol (protein precipitation).

- Vortex for 30 seconds.[\[5\]](#)
- Incubate on ice for 20 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant for analysis.

LC-MS/MS Method

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of **fructose 1-phosphate**. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Condition
Column	HILIC (e.g., Shodex HILICpak VT-50 2D, 2.0 mm x 150 mm, 5 µm) [3] [6]
Mobile Phase A	25 mM Ammonium Formate in Water [3] [6]
Mobile Phase B	Acetonitrile
Gradient	Isocratic with 80% Acetonitrile [3] [6] or a gradient starting at high organic content
Flow Rate	0.3 mL/min [3]
Column Temperature	60°C [3]
Injection Volume	5 µL [3]

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	259
Product Ions (m/z)	97, 79
Collision Energy	Optimization required
Capillary Voltage	Optimization required
Source Temperature	Optimization required
Gas Flow Rates	Optimization required

Quantitative Data Summary

The following table provides an example of the type of quantitative data that can be generated using this method. The linearity, limit of detection (LOD), and limit of quantification (LOQ) should be determined for each specific assay.

Table 3: Method Validation Parameters (Example)

Parameter	Value
Linear Range	0.05 - 10 μ M
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.01 μ M
Limit of Quantification (LOQ)	0.05 μ M
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Recovery	85 - 115%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **fructose 1-phosphate** in a variety of biological samples. This method can be a valuable tool for researchers and scientists in the field of metabolic disease research and drug development, enabling a deeper understanding of the role of fructose metabolism in health and disease. The detailed protocols and method parameters provided herein serve as a comprehensive guide for the implementation of this analytical technique.

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